molecular formula C18H14O6 B5690308 NIOSH/AI8966200

NIOSH/AI8966200

Cat. No.: B5690308
M. Wt: 326.3 g/mol
InChI Key: LDWKDLOTHUWDOO-UHFFFAOYSA-N
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Description

NIOSH/AI8966200 refers to arsenic and inorganic arsenic-containing compounds, which are hazardous substances evaluated by the National Institute for Occupational Safety and Health (NIOSH) for occupational exposure risks. Arsenic (CAS 7440-38-2) is a metalloid with a molecular weight of 74.9 g/mol and is primarily used in wood preservatives, pesticides, and industrial alloys . Exposure routes include inhalation, ingestion, and dermal contact, with skin absorption being a critical pathway for systemic toxicity.

However, inorganic arsenic compounds are classified as carcinogens (Group 1 by IARC) and are associated with systemic effects, including neurotoxicity, hepatotoxicity, and cardiovascular damage .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-12-8-6-11(7-9-12)17-18(23-10-15(19)20)16(21)13-4-2-3-5-14(13)24-17/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWKDLOTHUWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of NIOSH/AI8966200 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which provides a comprehensive collection of methods for sampling and analysis of contaminants in workplace air, blood, and urine . The synthetic routes typically involve standard laboratory procedures, ensuring the compound’s purity and stability.

Industrial Production Methods: Industrial production methods for this compound are designed to meet the high standards required for workplace safety and health monitoring. These methods include large-scale synthesis and rigorous quality control measures to ensure consistency and reliability in the compound’s performance .

Chemical Reactions Analysis

Types of Reactions: NIOSH/AI8966200 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in analytical methods and workplace safety monitoring.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to ensure the desired outcomes and maintain the compound’s integrity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically analyzed to assess workplace contaminants and ensure occupational safety .

Scientific Research Applications

NIOSH/AI8966200 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in occupational safety and health research to monitor and analyze workplace contaminants. The compound’s unique properties make it suitable for various analytical methods, contributing to the development of safer workplace environments .

Mechanism of Action

The mechanism of action of NIOSH/AI8966200 involves its interaction with specific molecular targets and pathways. The compound is designed to detect and quantify contaminants in workplace environments, providing critical data for occupational safety and health assessments. Its molecular targets include various chemical and biological agents that pose potential risks to workers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally Similar Compounds

Arsenic Trioxide (As₂O₃) CAS: 1327-53-3 Molecular Weight: 197.84 g/mol SK Notation: DIR (IRR) / SYS (Systemic Toxicity) Uses: Semiconductor manufacturing, glass production. Health Effects: Similar to elemental arsenic but with higher solubility, leading to increased bioavailability and systemic toxicity. NIOSH highlights its carcinogenicity and acute toxicity (LD₅₀: 15 mg/kg in rats) .

Sodium Arsenite (NaAsO₂) CAS: 7784-46-5 Molecular Weight: 129.91 g/mol SK Notation: DIR (IRR) / SYS Uses: Herbicides, insecticides. Health Effects: Rapid absorption through skin, causing acute poisoning and long-term carcinogenic effects. Its water solubility enhances dermal penetration compared to elemental arsenic .

Functionally Similar Compounds

Chromium Trioxide (CrO₃) CAS: 1333-82-0 Molecular Weight: 99.99 g/mol SK Notation: SEN (Sensitization) / SYS Uses: Metal plating, corrosion inhibitors. Health Effects: Causes allergic contact dermatitis (SEN) and systemic toxicity (e.g., lung cancer). Unlike arsenic, chromium’s SK emphasizes immunogenic responses over direct irritation .

Lead Chromate (PbCrO₄) CAS: 7758-97-6 Molecular Weight: 323.19 g/mol SK Notation: SYS Uses: Pigments, coatings. Health Effects: Systemic neurotoxicity and nephrotoxicity. Dermal exposure risks are secondary to inhalation but still significant due to cumulative effects .

Table 1: Comparative Analysis of NIOSH/AI8966200 and Similar Compounds

Compound CAS Molecular Weight (g/mol) SK Notation Primary Health Effects Key Uses
Arsenic (AI8966200) 7440-38-2 74.9 DIR (IRR) Skin irritation, systemic carcinogenicity Wood preservatives, pesticides
Arsenic Trioxide 1327-53-3 197.84 DIR/SYS Acute toxicity, lung cancer Semiconductors, glass production
Sodium Arsenite 7784-46-5 129.91 DIR/SYS Acute poisoning, hepatotoxicity Herbicides
Chromium Trioxide 1333-82-0 99.99 SEN/SYS Allergic dermatitis, lung cancer Metal plating
Lead Chromate 7758-97-6 323.19 SYS Neurotoxicity, nephrotoxicity Pigments, coatings

Key Research Findings

In contrast, sodium arsenite’s higher solubility increases absorption rates, correlating with elevated systemic toxicity .

This contrasts with organic compounds (e.g., pesticides), where SI ratios guide risk assessments .

Carcinogenicity: Long-term exposure to arsenic compounds increases squamous cell carcinoma risk (OR: 3.5–5.2 in occupational cohorts), surpassing risks from chromium and lead compounds .

Protective Measures :

  • NIOSH recommends barrier creams and impermeable gloves for handling arsenic, whereas chromium exposure mandates respiratory protection due to its dual inhalation-dermal hazard profile .

Biological Activity

Overview of NIOSH/AI8966200

This compound is a compound referenced in occupational safety and health contexts, particularly related to the National Institute for Occupational Safety and Health (NIOSH). While detailed biological activity data specifically for this compound is limited, it is essential to understand its context within occupational health and potential applications.

Biological Activity

Biological activity refers to the effects a compound has on living organisms, which can include:

  • Toxicity : The degree to which a substance can harm humans or animals.
  • Pharmacodynamics : The study of the biochemical and physiological effects of drugs and their mechanisms of action.
  • Biocompatibility : The ability of a material to perform with an appropriate host response when applied.

Case Studies and Research Findings

While specific case studies on this compound are not available, several general studies illustrate how similar compounds are evaluated for biological activity:

  • Toxicological Assessments : Compounds are often subjected to toxicological studies to determine their safety profiles. This includes acute toxicity tests, chronic exposure studies, and assessments of carcinogenicity.
  • Pharmacological Studies : Research may explore how compounds interact with biological systems, including receptor binding studies and metabolic profiling.
  • Occupational Exposure Studies : Evaluations of worker exposure to similar compounds help in understanding potential health impacts. For instance, studies have shown that certain occupational exposures can lead to respiratory issues or skin conditions.

Data Table Example

Here is a hypothetical data table summarizing findings from similar compounds in occupational health contexts:

CompoundToxicity LevelPrimary Biological EffectsRelevant Case Studies
This compoundModerateRespiratory irritation, dermatitisStudy A, Study B
Compound XHighCarcinogenic effectsStudy C, Study D
Compound YLowNo significant adverse effectsStudy E, Study F

Research Findings

Research findings related to similar compounds indicate that:

  • Exposure Limits : Regulatory bodies often establish permissible exposure limits (PELs) based on biological activity data.
  • Preventive Measures : Implementing engineering controls and personal protective equipment (PPE) can mitigate risks associated with exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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